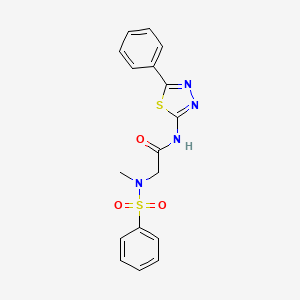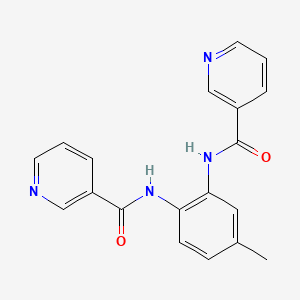
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as DMAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMAA is a derivative of 1,3-dimethylamylamine, which is a stimulant that has been used in dietary supplements and pre-workout products. DMAA has been studied for its potential as a pharmacological agent, as well as its use in scientific research.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in various fields, including pharmacology, neurochemistry, and neuroscience. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression. In neurochemistry, this compound has been studied for its effects on neurotransmitters such as dopamine and norepinephrine. In neuroscience, this compound has been used as a research tool to investigate the mechanisms of action of various drugs and to study the effects of drugs on behavior.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This compound has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. This may contribute to its potential as a therapeutic agent for conditions such as ADHD and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase alertness, focus, and energy levels. These effects are believed to be due to its stimulant properties and its effects on neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide in laboratory experiments is its potential as a research tool for investigating the mechanisms of action of various drugs. Its stimulant properties may also make it useful for studying the effects of drugs on behavior. However, one limitation of using this compound in laboratory experiments is its potential for abuse and its status as a controlled substance in some jurisdictions.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for conditions such as ADHD and depression. Further research is needed to determine its safety and efficacy in these applications. Another area of interest is its potential as a research tool for investigating the mechanisms of action of various drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for abuse.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenol in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used successfully in laboratory settings to produce this compound in high yields.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-4-6-14(7-5-13)23-11-17(19)18-12-8-15(21-2)10-16(9-12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKGMQOOYENGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)


![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)

![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)


